2-(2,6-Difluorophenyl)malononitrile

Overview

Description

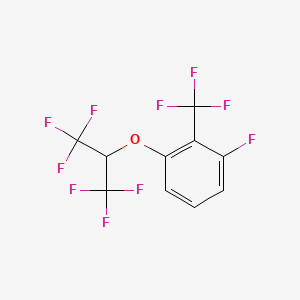

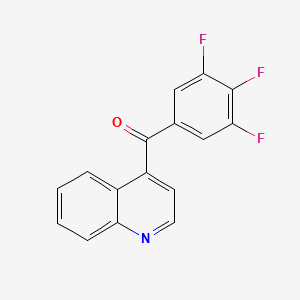

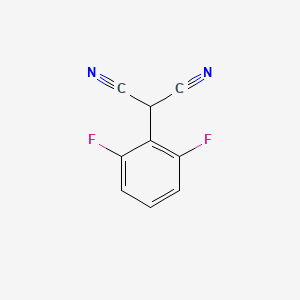

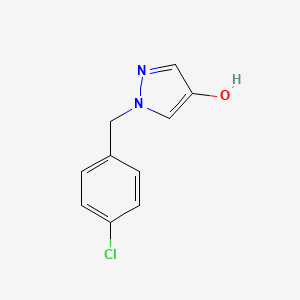

“2-(2,6-Difluorophenyl)malononitrile” is a chemical compound with the molecular formula C9H4F2N2 . It has an average mass of 178.138 Da and a monoisotopic mass of 178.034256 Da . This compound is related to malononitrile, a compound known for its high reactivity .

Synthesis Analysis

While specific synthesis methods for “2-(2,6-Difluorophenyl)malononitrile” were not found, malononitrile derivatives are known for their high reactivity and are actively used for the preparation of various carbo- and heterocyclic products . The malononitrile dimer, a related compound, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide .Molecular Structure Analysis

The molecular structure of “2-(2,6-Difluorophenyl)malononitrile” consists of a malononitrile group attached to a 2,6-difluorophenyl group . The malononitrile group is considered one of the strongest natural electron-withdrawing groups .Chemical Reactions Analysis

Malononitrile derivatives, including “2-(2,6-Difluorophenyl)malononitrile”, have been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Scientific Research Applications

Design and Synthesis of Heterocyclic Motifs

“2-(2,6-Difluorophenyl)malononitrile” is a type of malononitrile dimer, which has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These remarkable products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Pharmaceutical and Medicinal Applications

Malononitrile dimer has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo. Malononitrile dimer decreases the amnesia induced by electroconvulsive shock , and in animal tests, this compound exhibited nootropic activity .

Synthesis of Colored Compounds

Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity . Hereupon, malononitrile dimer is an effective and common reagent in the synthesis of colored compounds .

Synthesis of Dihydropyrano [2,3-c]pyrazoles

Dihydropyrano [2,3- c ]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four component reaction of aldehydes, ethyl acetoacetate, malononitrile and hydrazine hydrate at room temperature under solvent free conditions . This procedure has several advantages such as mild condition, short reaction times, easy work-up, high yields, reusability of the catalyst and the absence of toxic organic solvents .

Synthesis of Anti-microbial Compounds

Dihdropyrano [2,3- c ]pyrazoles (DHPPs) are known for their anti-microbial properties . The synthesis of these compounds often involves the use of malononitrile .

Synthesis of Anti-inflammatory Compounds

DHPPs are also known for their anti-inflammatory properties . The synthesis of these compounds often involves the use of malononitrile .

Mechanism of Action

While the specific mechanism of action for “2-(2,6-Difluorophenyl)malononitrile” is not available, malononitrile derivatives are known for their wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

properties

IUPAC Name |

2-(2,6-difluorophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2/c10-7-2-1-3-8(11)9(7)6(4-12)5-13/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPKMFUQUUKPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)

![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![Hydrazine, [5-chloro-2-(ethylthio)phenyl]-](/img/structure/B1459519.png)

![4-[2-(3,3-Difluoropyrrolidin-1-yl)ethyl]aniline](/img/structure/B1459520.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)